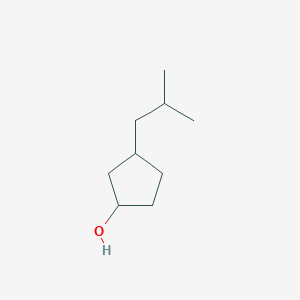

3-(2-Methylpropyl)cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methylpropyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound features a cyclopentane ring substituted with a 2-methylpropyl group and a hydroxyl group at the first carbon position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclopentan-1-ol can be achieved through various methods. One common approach involves the hydrogenation of cyclopentenols. For example, ruthenium carbene complexes can catalyze ring-closing metathesis (RCM) followed by hydrogenation under ambient temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the hydrogenation of cyclopentenols to cyclopentanols under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentanone or cyclopentanal.

Reduction: Cyclopentane.

Substitution: Cyclopentyl halides.

Applications De Recherche Scientifique

3-(2-Methylpropyl)cyclopentan-1-ol has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, leading to the formation of biologically active metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentanol: A simpler cycloalkane with a hydroxyl group.

Cyclopentanone: The oxidized form of cyclopentanol.

Cyclohexanol: A six-membered ring analog with a hydroxyl group.

Uniqueness

3-(2-Methylpropyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its hydrophobicity and influences its reactivity compared to simpler cycloalkanes.

Activité Biologique

3-(2-Methylpropyl)cyclopentan-1-ol, also known by its CAS number 1495418-53-5, is a cyclopentanol derivative that has gained attention in various fields, including fragrance formulation and potential pharmaceutical applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

- Molecular Formula : C10H18O

- Molecular Weight : 158.25 g/mol

- IUPAC Name : this compound

Pharmacological Profile

Recent studies have investigated the pharmacological properties of this compound. Its potential as an anti-inflammatory and analgesic agent has been noted, although comprehensive clinical trials are still lacking.

The compound is believed to exert its biological effects through modulation of inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are critical in various inflammatory diseases.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study published in the Journal of Natural Products evaluated the anti-inflammatory properties of several cyclopentanol derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

- Neuroprotective Properties : Another research article explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that this compound could protect neuronal cells from apoptosis triggered by oxidative stress .

- Fragrance Applications : In the fragrance industry, this compound is utilized for its pleasant aroma profile. It has been shown to enhance the overall scent composition in various formulations, contributing to its commercial value .

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Journal of Natural Products | Significant reduction in inflammation markers |

| Neuroprotective | Neurochemistry International | Protection against oxidative stress-induced damage |

| Fragrance Application | Industry Reports | Enhances aroma profile in formulations |

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H18O | Anti-inflammatory, neuroprotective |

| Cyclohexanol | C6H12O | Mild analgesic properties |

| 2-Methylcyclopentanol | C6H12O | Limited biological activity |

Propriétés

Numéro CAS |

1495418-53-5 |

|---|---|

Formule moléculaire |

C9H18O |

Poids moléculaire |

142.24 g/mol |

Nom IUPAC |

3-(2-methylpropyl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7(2)5-8-3-4-9(10)6-8/h7-10H,3-6H2,1-2H3 |

Clé InChI |

GUSLPUXZPBPLOD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1CCC(C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.